molecular formula C7H6OS B13409596 2-Ethynyl-5-methoxythiophene

2-Ethynyl-5-methoxythiophene

Cat. No.: B13409596
M. Wt: 138.19 g/mol
InChI Key: NSKHFEWVOUCASH-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methoxythiophene is a heterocyclic compound with the molecular formula C₇H₆OS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methoxythiophene can be achieved through several methods. One common approach involves the bromination of 2-methoxythiophene followed by a Sonogashira coupling reaction with an acetylene derivative. The reaction conditions typically include the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products

    Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methoxythiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s ethynyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, its methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

2-Ethynyl-5-methoxythiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of the ethynyl and methoxy groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

2-ethynyl-5-methoxythiophene

InChI

InChI=1S/C7H6OS/c1-3-6-4-5-7(8-2)9-6/h1,4-5H,2H3

InChI Key

NSKHFEWVOUCASH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C#C

Origin of Product

United States

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